molecular formula C15H22N2O3 B3020611 benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate CAS No. 1849942-82-0

benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate

Cat. No. B3020611
CAS RN: 1849942-82-0
M. Wt: 278.352
InChI Key: UOBCOWPMCMJUMK-UHFFFAOYSA-N
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Description

Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate is a compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as insecticides, herbicides, and pharmaceuticals. The specific structure of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate suggests that it may have unique properties and potential uses, which could be explored through various chemical reactions and analyses.

Synthesis Analysis

The synthesis of related benzyl carbamates often involves the formation of intermediates that are further reacted to obtain the desired product. For instance, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step has been described, which is an essential intermediate for potent CCR2 antagonists . Additionally, the synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones and subsequent reactions to produce lithiated benzyl carbamates has been reported . These methods highlight the complexity and precision required in the synthesis of benzyl carbamates.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be quite complex, with various substituents affecting their properties and reactivity. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been studied, showing layered structures created from hydrogen bonds . Such detailed structural analyses are crucial for understanding the behavior of these compounds in different environments and for designing compounds with specific characteristics.

Chemical Reactions Analysis

Benzyl carbamates can undergo a variety of chemical reactions. The stereoselective intermolecular carbolithiation of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, coupled with electrophilic substitution, has been observed, which can lead to configurationally stable lithiated benzyl carbamates . Furthermore, the N-S bond cleavage of certain benzyl carbamates has been examined, revealing the potential for hydrolysis and thiolysis reactions . These reactions are indicative of the reactivity of benzyl carbamates and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, stability, and reactivity of these compounds. The study of substituted benzyl N-nitrosocarbamates has contributed to the understanding of their potential as photolabile structures for controlled release applications . Additionally, the mild hydrolytic lability of N-cumyl benzamide, sulfonamide, and aryl O-carbamate directed metalation groups has been reported, which facilitates the manipulation of directed ortho metalation derived aromatics . These properties are essential for the practical application and handling of benzyl carbamates in various fields.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)9-13(14(18)16-3)17-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCOWPMCMJUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate

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